2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Description
Properties
CAS No. |
773-23-9 |
|---|---|
Molecular Formula |
C5H5F6NO |
Molecular Weight |
209.09 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C5H5F6NO/c6-4(7,8)3(13,5(9,10)11)12-1-2-12/h13H,1-2H2 |
InChI Key |
UWDWPQFDNOSJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the cyclization of haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide to form the aziridine ring . Another approach involves the addition of nitrenes to alkenes, which can be generated from organic azides through photolysis or thermolysis .
Industrial Production Methods
Industrial production of aziridines, including this compound, often employs high-temperature dehydration of amino alcohols using oxide catalysts or base-induced sulfate elimination from aminoethanol . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Substitution Reactions: The hexafluoropropanol group can participate in substitution reactions, often facilitated by its high electronegativity.
Common Reagents and Conditions
Common reagents for these reactions include strong nucleophiles like sodium azide, reducing agents such as lithium aluminum hydride, and oxidizing agents like m-chloroperbenzoic acid . Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted amines, aziridine derivatives, and fluorinated alcohols .
Scientific Research Applications
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its antitumor properties and as a precursor for chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves the interaction of the aziridine ring with nucleophiles, leading to ring-opening and subsequent formation of reactive intermediates . These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting cytotoxic effects . The hexafluoropropanol group enhances the compound’s stability and reactivity, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural analogues, their substituents, biological activities, and applications:
Key Structural and Functional Differences
Aziridine vs. Aminothiazole Substituents
- Aziridine : The strained three-membered ring enables covalent binding to nucleophilic residues (e.g., cysteine in enzymes), a property leveraged in targeted covalent inhibitors .
- Aminothiazole: Enhances hydrogen-bonding and π-π stacking interactions, improving target affinity. In MCD inhibitors, the aminothiazole-HFIP hybrids reduce malonyl-CoA levels, modulating fatty acid oxidation .
Bromophenyl vs. Pyrazolopyrimidine Substituents
- Bromophenyl : Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki), facilitating derivatization .
- Pyrazolopyrimidine : Imparts kinase inhibitory activity; the HFIP group enhances blood-brain barrier penetration in CNS-targeted therapies .
Chloromethyl vs. Piperazinyl-Sulfonamide Substituents
- Piperazinyl-Sulfonamide : Enhances solubility and selectivity for enzymes like PDE4, critical for anti-inflammatory drug design .
Biological Activity
2-(Aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS Number: 773-23-9) is an organofluorine compound with unique structural properties due to the presence of the aziridine ring and multiple fluorine atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, owing to its potential biological activities.
- Molecular Formula : C5H5F6NO
- Molecular Weight : 209.09 g/mol
- Canonical SMILES : C1CN1C(C(F)(F)F)(C(F)(F)F)O
| Property | Value |
|---|---|
| CAS Number | 773-23-9 |
| Molecular Weight | 209.09 |
| Molecular Formula | C5H5F6NO |
| LogP | 1.0531 |
| PSA (Polar Surface Area) | 23.24 |
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer and antibacterial properties. Research indicates that compounds containing aziridine rings often exhibit significant biological activities.
Anticancer Activity
Recent studies have highlighted the potential of aziridine derivatives in cancer therapy. In vitro assays have shown that certain aziridine phosphine oxides exhibit notable cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. These compounds demonstrated mechanisms including:
- Cell Viability Inhibition : The half-maximal inhibitory concentration (IC50) values for aziridine derivatives were assessed using the MTT assay. For instance, specific aziridine phosphine oxides showed IC50 values ranging from 3.125 to 100 µM across different cell lines .
- Cell Cycle Arrest : The tested compounds induced cell cycle arrest predominantly in the S phase, leading to a significant reduction in cells progressing through the G1 phase .
- Reactive Oxygen Species (ROS) Induction : Notably, some derivatives increased ROS levels significantly, contributing to apoptosis and further validating their potential as anticancer agents .
Antibacterial Activity
The antibacterial properties of aziridine derivatives have also been explored. Initial assessments indicated moderate efficacy against various bacterial strains. However, further studies are required to elucidate the full spectrum of antibacterial activity and mechanisms involved .
Case Studies and Research Findings
A study focusing on optically pure aziridine phosphines revealed that these compounds could disrupt cell membranes at high concentrations and induce apoptosis through ROS generation . The following table summarizes key findings from various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
